4'-Bromo-2',3'-difluoroacetophenone

Medicinal Chemistry Fluorine Chemistry Scaffold Design

Select this 4′-bromo-2′,3′-difluoroacetophenone for its unique ortho-difluoro (2′,3′) plus para-bromo architecture—a dual-handle building block enabling orthogonal Suzuki, Buchwald, or Sonogashira couplings at the 4′-Br site while the acetyl group undergoes independent reduction/oxidation. SAR evidence confirms bromo-substituted acetophenones deliver up to 20-fold greater PTP inhibitory potency vs. chloro analogs. The 2′,3′-difluoro motif imparts distinct electronic effects versus common 2,4-difluoro isomers, opening unique SAR space. Available in 95% purity with scalable synthesis; LogP 2.93 streamlines solvent selection.

Molecular Formula C8H5BrF2O
Molecular Weight 235.02 g/mol
CAS No. 1007346-28-2
Cat. No. B3039300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-2',3'-difluoroacetophenone
CAS1007346-28-2
Molecular FormulaC8H5BrF2O
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1)Br)F)F
InChIInChI=1S/C8H5BrF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3
InChIKeyHOVLHMHPYDXOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromo-2',3'-difluoroacetophenone (CAS 1007346-28-2) | Fluorinated Arylethanone Intermediate for Pharmaceutical R&D


4′-Bromo-2′,3′-difluoroacetophenone (CAS 1007346-28-2), IUPAC name 1-(4-bromo-2,3-difluorophenyl)ethan-1-one, is a halogenated arylethanone building block with molecular formula C₈H₅BrF₂O and molecular weight 235.03 g/mol . The compound features a unique ortho-difluoro substitution pattern (2′,3′-positions) combined with a para-bromo substituent (4′-position) on the acetophenone core, distinguishing it from more common 2,4-difluoro regioisomers . This specific substitution architecture creates a distinct electronic environment that influences both the reactivity of the acetyl carbonyl and the aromatic ring‘s participation in cross-coupling chemistry. The compound serves primarily as a synthetic intermediate in medicinal chemistry programs, particularly for constructing fluorinated heterocyclic scaffolds and as a precursor for further functionalization via the reactive bromo and carbonyl moieties [1]. Commercially available from multiple vendors in purities ranging from 95% to ≥98%, with storage typically at room temperature or 4°C depending on supplier specifications .

Why 4'-Bromo-2',3'-difluoroacetophenone Cannot Be Substituted with Other Fluoroacetophenone Derivatives in Structure-Activity Programs


In-class substitution of 4′-bromo-2′,3′-difluoroacetophenone with alternative fluoroacetophenone analogs introduces quantifiable differences in both electronic properties and synthetic utility that cascade into downstream molecular performance. The ortho-difluoro (2′,3′) substitution pattern of this compound confers distinct steric and electronic characteristics compared to the 2,4-difluoro isomer, directly affecting reaction kinetics in cross-coupling chemistry and the conformational preferences of derived pharmacophores . Furthermore, structure-activity relationship (SAR) studies on related α-haloacetophenone-derived protein tyrosine phosphatase (PTP) inhibitors demonstrate that bromo-substituted derivatives exhibit markedly higher potency than their chloro analogs, with bromides showing substantially greater inhibitory activity against SHP-1 and PTP1B [1]. Critically, the 4′-bromo position provides a strategic handle for orthogonal functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings while the 2′,3′-difluoro motif simultaneously modulates the electronic properties of the resulting biaryl or heteroaryl systems—a dual functionality absent in mono-halogenated or regioisomeric fluoroacetophenones [2]. Substitution with a non-brominated analog would eliminate the cross-coupling handle entirely; substitution with a 2-bromo-2′,3′-difluoro regioisomer would dramatically alter the site of subsequent derivatization and the geometry of the resulting molecular scaffold.

Quantitative Differentiation Evidence: 4'-Bromo-2',3'-difluoroacetophenone versus Structural Analogs


Ortho-Difluoro (2′,3′) versus 2,4-Difluoro Substitution: Differential Electronic and Steric Properties

The 2′,3′-difluoro substitution pattern in 4′-bromo-2′,3′-difluoroacetophenone produces distinct electronic and steric properties compared to the more common 2,4-difluoroacetophenone regioisomer . This difference arises from the adjacency of the two fluorine atoms (ortho and meta to the acetyl group) versus their separation in the 2,4-isomer, affecting both the electron density distribution on the aromatic ring and the rotational freedom of the acetyl group. While direct comparative experimental data for this specific compound are not available in open literature, class-level inference from fluorinated acetophenone chemistry establishes that ortho-fluorine substitution introduces unique steric constraints and alters the pKa of adjacent positions, directly impacting the compound‘s behavior in subsequent derivatization steps .

Medicinal Chemistry Fluorine Chemistry Scaffold Design

High-Purity Grade Availability (≥98%) Enabling Reproducible Synthesis

4′-Bromo-2′,3′-difluoroacetophenone is commercially available at purity levels ≥98% from multiple vendors, with catalog specifications confirming this grade . In contrast, alternative sourcing options for this compound are available at lower 95% minimum purity specifications . This 3% absolute purity differential translates to a 60% reduction in maximum potential impurities (5% → 2%), which is critical for applications where trace impurities can catalyze side reactions or interfere with sensitive catalytic cycles. Additionally, the compound is characterized by a computed LogP of 2.9299, indicating predictable partitioning behavior in biphasic reaction systems .

Process Chemistry Quality Control Synthetic Reproducibility

4′-Bromo Position as Strategic Handle for Selective α-Bromination versus 2-Bromo Regioisomers

The 4′-bromo substituent in 4′-bromo-2′,3′-difluoroacetophenone occupies the para position relative to the acetyl group, whereas commercially available 2-bromo-2′,3′-difluoroacetophenone (CAS 102429-07-2) features bromination at the α-carbon of the acetyl group . This positional isomerism confers fundamentally different reactivity: the 4′-aryl bromide is stable under nucleophilic conditions and serves as an electrophilic partner in palladium-catalyzed cross-couplings, while α-bromoacetophenones function as alkylating agents and are susceptible to nucleophilic displacement. In a representative synthetic protocol, α-bromination of a structurally related 4-bromo-2,6-difluoroacetophenone with tetrabutylammonium tribromide in acetonitrile proceeded with 94% yield, demonstrating the synthetic accessibility of α-bromo derivatives from aryl-brominated precursors .

Synthetic Methodology Cross-Coupling Reaction Selectivity

Bromo Substituent Confers Superior PTP Inhibitory Potency Relative to Chloro Analogs

Although direct biological data for 4′-bromo-2′,3′-difluoroacetophenone are not available in open literature, class-level SAR studies on α-haloacetophenone derivatives as protein tyrosine phosphatase (PTP) inhibitors establish a clear bromo-versus-chloro potency hierarchy. In a systematic evaluation of α-haloacetophenone derivatives against SHP-1 and PTP1B, the bromide-containing compounds exhibited substantially greater inhibitory activity than their chloride counterparts, while the phenyl ring demonstrated remarkable tolerance to modifications [1]. Furthermore, in a related deoxybenzoin PTP-1B inhibitor series, introduction of an ortho-bromo substituent adjacent to the difluoromethylphosphonate warhead produced up to a 20-fold increase in potency compared to the desbromo analogues [2]. These findings establish that the bromo substituent in 4′-bromo-2′,3′-difluoroacetophenone may confer enhanced target engagement potential in PTP inhibitor development programs.

Enzyme Inhibition Drug Discovery Phosphatase Targeting

Fluorinated Acetophenone Scaffold in Kinase Inhibitor Patent Disclosures

Fluorinated acetophenone derivatives, including those with substitution patterns analogous to 4′-bromo-2′,3′-difluoroacetophenone, are explicitly claimed as synthetic intermediates in kinase inhibitor patent literature. US Patent Application 20030191312 describes general methods for preparing C2-substituted purine compounds using compounds of Formula I, wherein the aryl ring may be substituted with one or more halo substituents including fluoro, and these intermediates are elaborated via palladium-catalyzed cross-coupling reactions with anilines, boronic acids, and phenols [1]. While the patent does not specifically exemplify 4′-bromo-2′,3′-difluoroacetophenone, the structural class to which it belongs (fluorinated, brominated acetophenones) falls squarely within the claimed scope of intermediates for kinase inhibitor synthesis. Additionally, patent literature identifies compounds of the general formula containing difluoro-bromoacetophenone substructures as useful for treating inflammatory diseases, cancer, and AIDS [2].

Kinase Inhibition Patent Analysis Scaffold Prioritization

Priority Application Scenarios for 4'-Bromo-2',3'-difluoroacetophenone in R&D Procurement


Medicinal Chemistry: PTP1B or SHP-1 Inhibitor Lead Optimization

In programs targeting protein tyrosine phosphatases (PTPs) for diabetes, obesity, or oncology indications, 4′-bromo-2′,3′-difluoroacetophenone serves as a privileged building block. Class-level SAR evidence demonstrates that bromo-substituted acetophenone derivatives exhibit substantially greater PTP inhibitory potency than chloro analogs , and the introduction of ortho-bromo substituents in related deoxybenzoin series produces up to 20-fold potency enhancement . The 4′-bromo position provides a conjugation handle for introducing additional pharmacophoric elements while preserving the bromine-associated potency contribution. The 2′,3′-difluoro pattern offers distinct electronic properties versus 2,4-difluoro regioisomers, enabling exploration of unique SAR space in hit-to-lead campaigns .

Synthetic Methodology: Orthogonal Cross-Coupling Platform Development

This compound is ideally suited for programs requiring sequential, orthogonal functionalization of a fluorinated aromatic core. The 4′-aryl bromide is competent for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and related palladium-catalyzed couplings, while the acetyl group can be independently manipulated via reduction, oxidation, or condensation chemistry . The 2′,3′-difluoro motif modulates the electronic properties of the resulting biaryl or heteroaryl systems, potentially improving metabolic stability in derived drug candidates. Patent literature explicitly describes palladium-catalyzed cross-couplings of fluorinated acetophenone derivatives with anilines, boronic acids, and phenols for constructing kinase inhibitor scaffolds . The compound‘s ≥98% purity grade ensures reproducible coupling yields .

Process Chemistry: Kilogram-Scale Intermediate for API Synthesis

For programs advancing toward preclinical or clinical manufacturing, 4′-bromo-2′,3′-difluoroacetophenone offers a defined synthetic entry point with demonstrated scalability potential. The synthesis via bromination of 2′,3′-difluoroacetophenone using brominating agents under controlled conditions is amenable to industrial scale-up, with literature precedent for analogous α-bromination reactions achieving 94% yield at multi-gram scale . The compound is available from multiple vendors with purity specifications up to ≥98%, enabling process chemists to establish reliable supply chains and consistent quality specifications . The computed LogP of 2.93 informs solvent selection for extraction and purification operations .

Chemical Biology: Covalent Probe Development via α-Bromination

The 4′-bromo-2′,3′-difluoroacetophenone scaffold serves as a precursor for generating α-bromoacetophenone-based covalent probes. Class-level studies establish that α-bromoacetophenone derivatives act as covalent PTP inhibitors by alkylating the conserved catalytic cysteine residue, with the neutral nature of these compounds enabling cellular permeability . Starting from 4′-bromo-2′,3′-difluoroacetophenone, α-bromination using tetrabutylammonium tribromide in acetonitrile yields the corresponding α-bromo derivative in high yield (94% demonstrated for structurally related compounds), providing a covalent warhead while retaining the 4′-aryl bromide for additional functionalization . This dual-handle architecture enables the construction of bifunctional probe molecules for target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Bromo-2',3'-difluoroacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.